molecular formula C20H18N2O6S B14995231 Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate

Methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate

Cat. No.: B14995231
M. Wt: 414.4 g/mol
InChI Key: VWYKBRYDSJBXQE-UHFFFAOYSA-N
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Description

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a furan ring, and an ethoxycarbonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

    Addition of the Ethoxycarbonyl Group: The ethoxycarbonyl group is added through esterification, where an alcohol reacts with an acid derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazine Derivatives: Compounds with similar thiazine ring structures but different substituents.

    Furan Derivatives: Compounds containing furan rings with various functional groups.

    Ethoxycarbonyl Compounds: Compounds with ethoxycarbonyl groups attached to different molecular frameworks.

The uniqueness of METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological and chemical properties.

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 2-(4-ethoxycarbonylphenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C20H18N2O6S/c1-3-27-18(24)13-6-8-14(9-7-13)21-20-22(12-15-5-4-10-28-15)17(23)11-16(29-20)19(25)26-2/h4-11H,3,12H2,1-2H3

InChI Key

VWYKBRYDSJBXQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CC3=CC=CO3

Origin of Product

United States

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